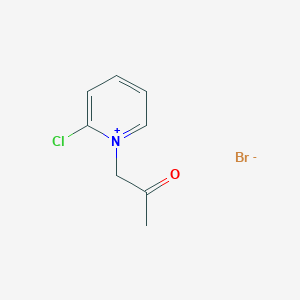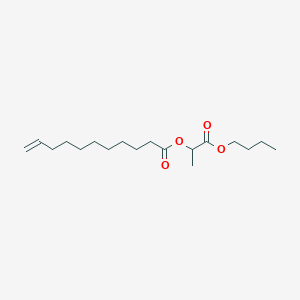
1-Butoxy-1-oxopropan-2-YL undec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-1-oxopropan-2-YL undec-10-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. It has a molecular formula of C16H28O4 and a molecular weight of 284.39 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate typically involves the esterification reaction between an appropriate acid and alcohol. One common method is the reaction of undec-10-enoic acid with 1-butoxy-1-oxopropan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1-Butoxy-1-oxopropan-2-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted esters .
科学的研究の応用
1-Butoxy-1-oxopropan-2-YL undec-10-enoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzyme-catalyzed reactions or as a precursor in pharmaceutical synthesis .
類似化合物との比較
Similar Compounds
Butyl butyryllactate: This compound is structurally similar to 1-Butoxy-1-oxopropan-2-YL undec-10-enoate and is used in similar applications, such as in the production of fragrances and flavors.
Butyl O-butyryllactate: Another similar compound with comparable properties and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including organic synthesis, pharmaceuticals, and industrial production .
特性
CAS番号 |
61484-88-6 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
(1-butoxy-1-oxopropan-2-yl) undec-10-enoate |
InChI |
InChI=1S/C18H32O4/c1-4-6-8-9-10-11-12-13-14-17(19)22-16(3)18(20)21-15-7-5-2/h4,16H,1,5-15H2,2-3H3 |
InChIキー |
PNOOZVMYMIREHA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(C)OC(=O)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
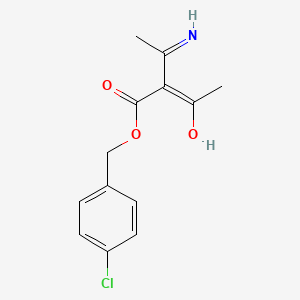

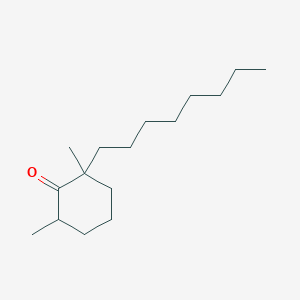


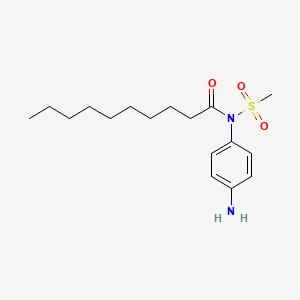
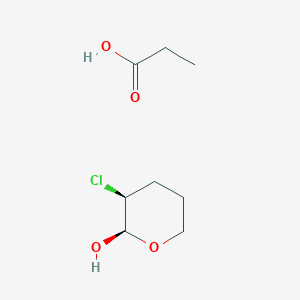
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
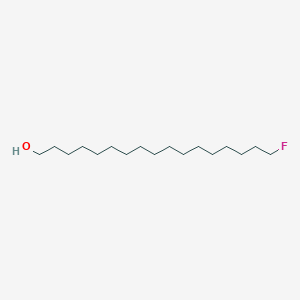
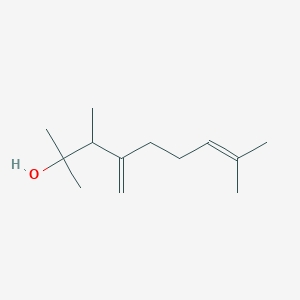

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
